

Scrutinizing Sarasinoside Structures: A Case for Re-evaluation Using Modern Spectroscopic Techniques

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Compound of Interest

Compound Name: Sarasinoside C1

Cat. No.: B15600970

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A recent study has reaffirmed the long-standing structure of the marine natural product **Sarasinoside C1**, while simultaneously correcting the stereochemistry of a related compound, Sarasinoside R. This highlights the critical role of modern analytical methods in validating and refining the structures of complex molecules, a cornerstone of natural product research and drug development.

Initially isolated and characterized in the late 1980s, the structure of **Sarasinoside C1**, a norlanostane-triterpenoid oligoglycoside from the marine sponge *Asteropus sarasinorum*, has been a reference point for this class of compounds.^{[1][2]} A 2023 study by Carroll et al. revisited this family of molecules, isolating new analogues and re-evaluating the known compounds, including **Sarasinoside C1**.^{[3][4][5]} Their work, utilizing high-resolution mass spectrometry and comprehensive 1D and 2D NMR analysis, provided a full NMR assignment of **Sarasinoside C1** in methanol-d4, a solvent more amenable to comparison with newly isolated analogues. The modern data were found to be in agreement with the original reports by Kitagawa and colleagues, thus confirming the gross structure of **Sarasinoside C1**.^{[4][5]}

However, in the course of this recent investigation, a discrepancy was uncovered in the structure of another member of the family, Sarasinoside R. A meticulous comparison of NMR data for the newly isolated Sarasinoside C8 with those of known analogues revealed a misassignment in the configuration of the C-8/C-9 diol of Sarasinoside R.^{[3][4][5][6]} This led to a proposed structural revision of Sarasinoside R, which was further substantiated through

ROESY (Rotating-frame Overhauser Effect Spectroscopy) analysis and molecular modeling.[3] [4][5]

This guide provides a comparative overview of the spectroscopic data for **Sarasinoside C1** and the originally proposed versus the revised structure of Sarasinoside R, illustrating the power of contemporary spectroscopic methods in the precise structural elucidation of complex natural products.

Comparative Spectroscopic Data

The following table summarizes the key ^1H and ^{13}C NMR chemical shifts for the aglycone moiety of **Sarasinoside C1** as determined in the recent 2023 study, alongside the data for the originally proposed and revised structures of Sarasinoside R. The differences in the chemical shifts around the C-8 and C-9 positions in Sarasinoside R are particularly indicative of the revised stereochemistry.

Position	Sarasinoside C1 (in CD ₃ OD) ¹	Originally Proposed Sarasinoside R ²	Revised Sarasinoside R ²
δC (ppm)	δH (ppm)	δC (ppm)	
8	76.8	-	Data not available
9	74.2	-	Data not available
11	29.5	-	Data not available
12	37.4	-	Data not available

¹Data from Carroll, A. R. et al. J. Nat. Prod. 2023.[4][5] ²Qualitative representation of the structural change. Specific NMR data for the originally proposed structure of Sarasinoside R is not readily available in the search results, hence the focus is on the revised structure's data and the rationale for revision. The revision was based on ROESY and molecular modeling.[3] [4][6]

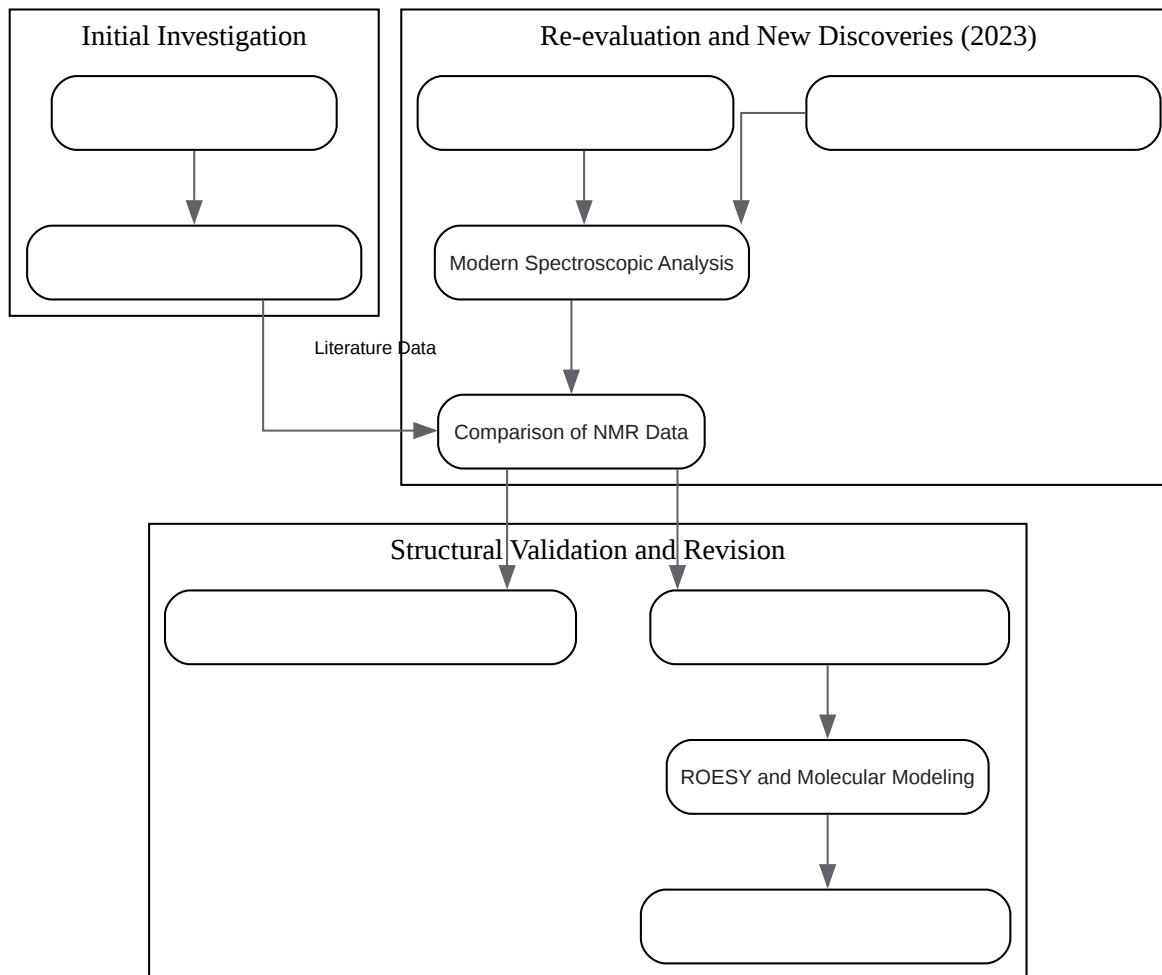
Experimental Protocols

The structural validation of the sarasinosides involved a suite of modern spectroscopic and computational techniques. Below are the generalized methodologies employed in the 2023 study by Carroll et al.

1. Isolation and Purification: The sponge material was extracted with a mixture of methanol and dichloromethane. The resulting extract was then subjected to fractionation using C-18 vacuum liquid chromatography. Final purification of the sarasinosides was achieved by high-performance liquid chromatography (HPLC).[\[4\]](#)
2. Structure Elucidation: The structures of the isolated compounds were determined by a combination of high-resolution mass spectrometry (HRMS) to ascertain the molecular formula, and extensive 1D (^1H and ^{13}C) and 2D NMR spectroscopy.[\[3\]](#)[\[4\]](#)[\[5\]](#)
3. 2D NMR Spectroscopy: Key 2D NMR experiments included:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for assembling the carbon skeleton and placing substituents.
 - ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for deducing relative stereochemistry. The observation of key ROESY correlations was instrumental in correcting the stereochemistry of the C-8/C-9 diol in Sarasinoside R.[\[3\]](#)[\[4\]](#)
4. Molecular Modeling: Computational methods, such as DFT (Density Functional Theory) calculations, were used to model the different possible stereoisomers of Sarasinoside R and predict their stable conformations and NMR parameters. This computational data, when compared with the experimental NMR data, provided further support for the revised structure.[\[3\]](#)[\[4\]](#)

Visualizing the Structural Validation Workflow

The following diagram illustrates the logical flow of the structural elucidation and revision process for the sarasinosides, with a focus on the case of Sarasinoside R.



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